

Sensitive Detection of Phenoxymethylpenicillin in Human Serum by LC-MS/MS

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Compound of Interest		
Compound Name:	Phenoxymethyl	
Cat. No.:	B101242	Get Quote

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenoxymethylpenicillin, also known as Penicillin V, is a widely prescribed oral antibiotic for the treatment of various bacterial infections. Therapeutic drug monitoring of **phenoxymethyl**penicillin in serum is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential toxicity. This document provides a detailed protocol for the sensitive and accurate quantification of **phenoxymethyl**penicillin in human serum using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is simple, rapid, and requires a low sample volume, making it suitable for clinical research and pharmacokinetic studies.[1][2][3]

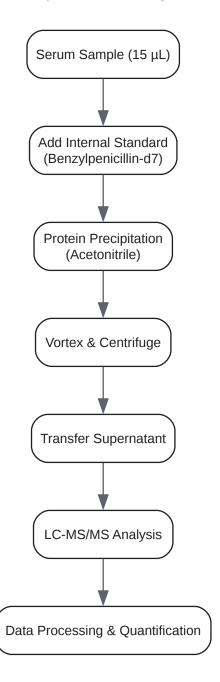
Principle

This method utilizes a simple protein precipitation step for sample clean-up, followed by reversed-phase liquid chromatography for the separation of **phenoxymethyl**penicillin from endogenous serum components.[1][2][3][4][5] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[4][6][7] An isotopically labeled internal standard (IS), such as benzylpenicillin-d7, is used to ensure accuracy and precision.[1][2][4]



Experimental Workflow

The overall experimental workflow is depicted in the diagram below.



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Caption: Experimental workflow for **phenoxymethyl**penicillin analysis in serum.

Materials and Reagents



- Phenoxymethylpenicillin potassium salt (Reference Standard)
- Benzylpenicillin-d7 (Internal Standard)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Water, ultrapure (18.2 MΩ·cm)
- Human serum (drug-free)
- Pipettes and tips
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge
- HPLC or UHPLC system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols Standard and Quality Control (QC) Sample Preparation

- Primary Stock Solutions: Prepare primary stock solutions of phenoxymethylpenicillin and benzylpenicillin-d7 in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions of phenoxymethylpenicillin by serial dilution of the primary stock solution with water or a suitable buffer.



- Calibration Standards: Prepare calibration standards by spiking drug-free human serum with the appropriate working standard solutions to achieve a concentration range of 0.0015 to 10 mg/L.[1][2][4]
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.0015, 0.123, and 10 mg/L) in drug-free human serum.[4]
- Internal Standard (IS) Working Solution: Prepare a working solution of benzylpenicillin-d7 at a concentration of 0.3 mg/L in acetonitrile.[4]

Sample Preparation

- Pipette 15 μL of serum sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1][2][4]
- Add 60 μ L of the internal standard working solution (0.3 mg/L benzylpenicillin-d7 in acetonitrile) to each tube.[4]
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge the tubes at 14,000 x g for 5 minutes.
- Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Liquid Chromatography Conditions



Parameter	Condition
HPLC System	Agilent or equivalent
Column	Polaris 5, C18-A, 2 x 50 mm, 5 μm or equivalent
Mobile Phase	55% Methanol in water + 0.1% Formic Acid
Flow Rate	0.4 mL/min
Column Temperature	25 °C
Injection Volume	2 μL
Run Time	Approximately 2-5 minutes

Table 1: Liquid Chromatography Conditions.[1][4]

Mass Spectrometry Conditions

Parameter	Condition
Mass Spectrometer	Triple Quadrupole with ESI Source
Ionization Mode	Positive Electrospray Ionization (ESI)
Monitoring Mode	Multiple Reaction Monitoring (MRM)
Capillary Voltage	5000 V
Gas Temperature	300 °C
Gas Flow	10 L/min
Nebulizer Pressure	30 psi
Sheath Gas Temp	350 °C
Sheath Gas Flow	12 L/min

Table 2: Mass Spectrometry Source Conditions.[4][6][7]

MRM Transitions



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Phenoxymethylpenicill in	351.1	192, 159.8, 113.8	10
Benzylpenicillin-d7 (IS)	342.2	182.8, 160	12

Table 3: MRM Transitions and Collision Energies.[4]

Method Validation Summary

The described method has been validated according to international guidelines, demonstrating its reliability for the quantification of **phenoxymethyl**penicillin in human serum.

Parameter	Result	
Linearity Range	0.0015 – 10 mg/L	
Lower Limit of Quantification (LLOQ)	0.01 mg/L	
Accuracy	96 – 102%	
Precision (Intra- and Inter-day)	< 15% RSD	
Recovery	Consistent and reproducible	
Matrix Effect	No significant matrix effect observed	
Stability	Stable under various storage conditions	

Table 4: Summary of Method Validation Parameters.[1][2][4]

Data Analysis

Quantification is performed by calculating the peak area ratio of **phenoxymethyl**penicillin to the internal standard (benzylpenicillin-d7). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The



concentration of **phenoxymethyl**penicillin in the unknown samples is then determined by interpolation from the calibration curve.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of **phenoxymethyl**penicillin in human serum.[3] Its simplicity and speed make it an ideal tool for therapeutic drug monitoring and pharmacokinetic research, aiding in the optimization of antibiotic therapy.[1][2]

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